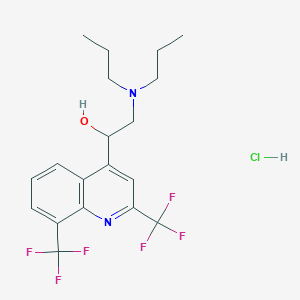![molecular formula C17H21NO2 B14008385 2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione CAS No. 78045-35-9](/img/structure/B14008385.png)
2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)-2-azaspiro[45]decane-1,3-dione is a spiro compound characterized by a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione typically involves the reaction of 2,4-dimethylphenylamine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of a strong base and an appropriate solvent to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .
Applications De Recherche Scientifique
2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may act on receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its use as a δ opioid receptor agonist.
2,8-Diazaspiro[4.5]decan-1-one: Investigated as a potent RIPK1 kinase inhibitor.
Uniqueness
2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione stands out due to its specific structural features and the unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
78045-35-9 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C17H21NO2/c1-12-6-7-14(13(2)10-12)18-15(19)11-17(16(18)20)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Clé InChI |
LUVABLMXHLFNKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=O)CC3(C2=O)CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
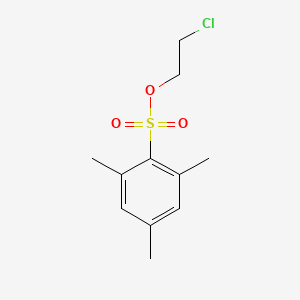

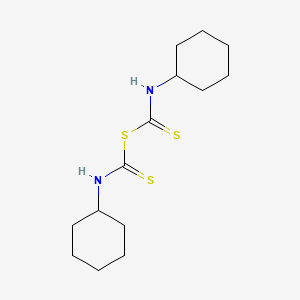
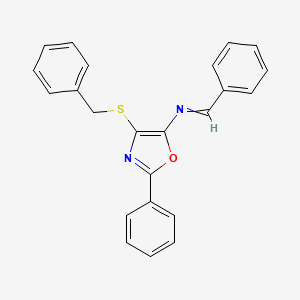

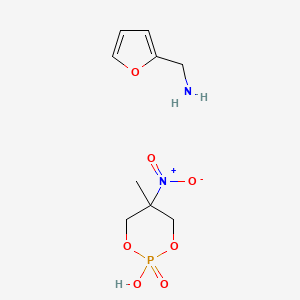
![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
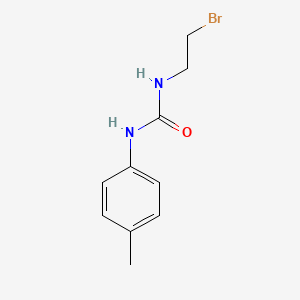
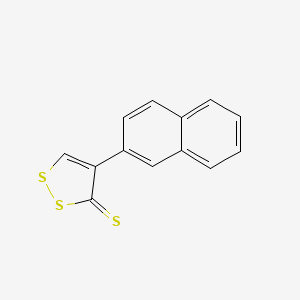


acetate](/img/structure/B14008377.png)
